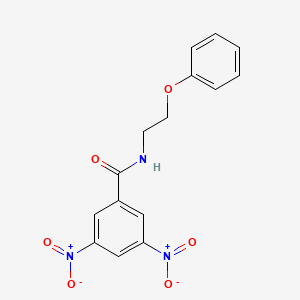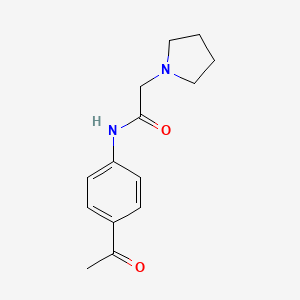![molecular formula C29H31N5O4S B11090410 1-{[(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl](4-methoxyphenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11090410.png)
1-{[(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl](4-methoxyphenyl)amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
The synthesis of 1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves multiple steps. The initial step typically includes the formation of the imidazo[4,5-b]pyridine core through a Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization The final step includes the coupling of the cyclohexanecarboxamide moiety under specific reaction conditions .
Chemical Reactions Analysis
1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl and acetyl groups.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetylamino}-N-(4-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical pathways. The imidazo[4,5-b]pyridine core plays a crucial role in binding to the active sites of these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
These compounds share the imidazo[4,5-b]pyridine core but differ in their functional groups and overall structure, which imparts unique properties and applications to each compound .
Properties
Molecular Formula |
C29H31N5O4S |
|---|---|
Molecular Weight |
545.7 g/mol |
IUPAC Name |
1-(N-[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]-4-methoxyanilino)-N-(4-methoxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C29H31N5O4S/c1-37-22-12-8-20(9-13-22)31-27(36)29(16-4-3-5-17-29)34(21-10-14-23(38-2)15-11-21)25(35)19-39-28-32-24-7-6-18-30-26(24)33-28/h6-15,18H,3-5,16-17,19H2,1-2H3,(H,31,36)(H,30,32,33) |
InChI Key |
DTXFLUFVYVWVOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2(CCCCC2)N(C3=CC=C(C=C3)OC)C(=O)CSC4=NC5=C(N4)C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11090329.png)

![1-(4-Chlorophenyl)-3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B11090342.png)
![2-[(4-methylphenyl)sulfonyl]-N-(1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11090345.png)
![Methyl (3alpha,12alpha)-12-hydroxy-3-[(phenylcarbonyl)oxy]cholan-24-oate](/img/structure/B11090353.png)
![(5Z)-1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11090368.png)
![Butane-1,4-diyl bis[2,7,7-trimethyl-4-(5-methylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B11090372.png)

![1,1-bis(4-methylphenyl)-2-{[(E)-phenylmethylidene]amino}ethanol](/img/structure/B11090387.png)
![6-Amino-3-(2,5-dimethylthiophen-3-yl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11090393.png)

![2-hydroxy-1-[(E)-(2-hydroxy-1H-indol-3-yl)diazenyl]-2,2-bis(3-methylphenyl)ethanone](/img/structure/B11090403.png)


